
Ethyl 2-(4-aminopyrimidin-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is versatile and can be used in different forms, including its free acid form, its ethyl ester, and its sodium salt.
Métodos De Preparación
Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be synthesized through a variety of methods. The most common method involves the condensation reaction of 4-aminopyrimidine and ethyl chloroacetate in the presence of an acid catalyst. This reaction results in the formation of this compound and hydrochloric acid. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Análisis De Reacciones Químicas
Ethyl 2-(4-aminopyrimidin-2-yl)acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It undergoes substitution reactions where the ethyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Ethyl 2-(4-aminopyrimidin-2-yl)acetate has been used in a variety of scientific research applications:
Chemistry: It serves as a starting material for the synthesis of other compounds, such as 4-aminopyrimidine-2-acetic acid and its derivatives.
Biology: It has been studied for its biochemical and physiological effects, including its potential to reduce inflammation and its anti-cancer and anti-bacterial properties.
Medicine: This compound has been used in the synthesis of various pharmaceuticals and other compounds with medicinal applications.
Industry: It is used in laboratory experiments due to its versatility and availability in different forms.
Mecanismo De Acción
The mechanism of action of ethyl 2-(4-aminopyrimidin-2-yl)acetate is not fully understood. it is believed to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. In particular, it is thought to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs. It is also believed to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Comparación Con Compuestos Similares
Ethyl 2-(4-aminopyrimidin-2-yl)acetate can be compared with other similar compounds, such as:
2-Aminopyrimidine: This compound is a precursor to many pyrimidine derivatives and has similar biochemical properties.
4-Aminopyrimidine-2-acetic acid: This is a derivative of this compound and shares many of its properties.
5-Aminopyrimidine-2-acetic acid: Another derivative with similar applications and properties. The uniqueness of this compound lies in its versatility and the variety of forms it can take, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
ethyl 2-(4-aminopyrimidin-2-yl)acetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)5-7-10-4-3-6(9)11-7/h3-4H,2,5H2,1H3,(H2,9,10,11) |
Clave InChI |
ZMHDKXAZKPGKHI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC=CC(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}cyclopropane-1-carboxylicacid](/img/structure/B13567668.png)
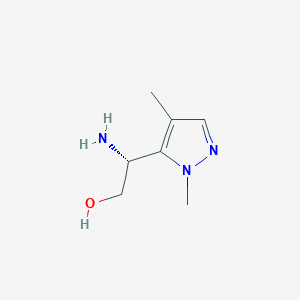
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13567675.png)
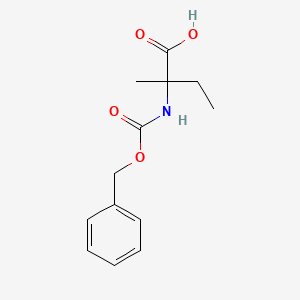


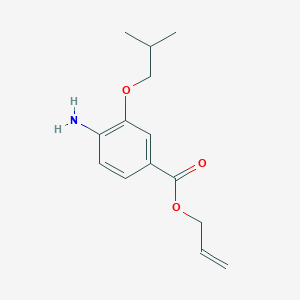
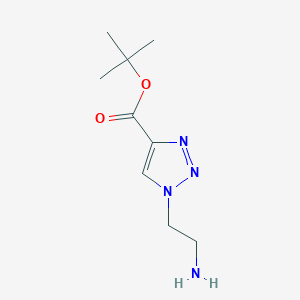

![2,2'-({2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl}azanediyl)di(ethan-1-ol)](/img/structure/B13567701.png)
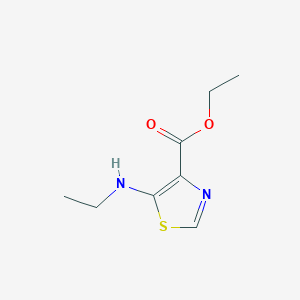

![3,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B13567712.png)
